2,5-dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-14-8-9-21-20(12-14)24-19-7-6-18(25-26-19)22-10-11-23-31(27,28)17-13-15(29-2)4-5-16(17)30-3/h4-9,12-13,23H,10-11H2,1-3H3,(H,22,25)(H,21,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQXBSXIROHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The compound is characterized by a sulfonamide functional group, which is known for its biological activity. The synthesis typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with various amines under controlled conditions. The synthetic route often employs bases like triethylamine to facilitate the reaction while neutralizing by-products.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to various biochemical responses. For instance, sulfonamide derivatives are known to affect cardiovascular function by influencing perfusion pressure and coronary resistance .
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors affecting neurotransmission and vascular tone.
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can significantly impact cardiovascular parameters. For example, studies have shown that compounds similar to this compound can lower perfusion pressure in isolated rat heart models .
Antimicrobial Activity
Sulfonamides are historically recognized for their antimicrobial properties. The mechanism often involves competitive inhibition of bacterial enzymes critical for folate synthesis, which is essential for DNA replication and cell division.
Case Studies
- Cardiovascular Study : A study evaluated the effects of a related sulfonamide on perfusion pressure and coronary resistance using isolated rat hearts. Results indicated a significant reduction in both parameters, suggesting potential therapeutic implications for managing hypertension .
- Antimicrobial Efficacy : In vitro studies have demonstrated that certain derivatives exhibit potent antibacterial activity against a range of pathogens, including resistant strains of bacteria.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Limitations
- Sulfonamide vs. Amine Linkers: Sulfonamides generally exhibit stronger binding to enzymes (e.g., carbonic anhydrase) compared to alkylamines, as seen in drugs like celecoxib . This suggests the target compound may have higher target affinity than the dimethylamino-containing analog.
- Pyridazine vs.
Critical Notes :
No experimental data (e.g., IC₅₀, pharmacokinetics) are available for the target compound, limiting direct pharmacological comparisons.
’s analog is explicitly labeled for research use only, highlighting the preliminary status of both compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
